1,4-Dimethyl-1H-imidazole-2-carboxylic acid
Overview
Description
1,4-Dimethyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 4, and a carboxylic acid group at position 2 on the imidazole ring. The compound is known for its versatility and utility in various scientific and industrial applications.
Mechanism of Action
Target of Action
Methyl 1-methylimidazole-2-carboxylic acid is a derivative of 1-Methylimidazole . The primary targets of 1-Methylimidazole are Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . .
Mode of Action
1-methylimidazole, a related compound, is known to form octahedral ions with fe, co, ni, and a square-planar ion with cu . It also forms adducts with Lewis acids such as molybdenum perfluorobutyrate and [Rh(CO)2Cl]2 . These interactions could potentially influence the activity of the target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions and compatibility with various functional groups.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for meeting the demands of various applications in pharmaceuticals, agrochemicals, and other industries.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-1H-imidazole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the imidazole ring, leading to different products.
Substitution: The methyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1,4-Dimethyl-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,4-Dimethyl-1H-imidazole-2-carboxylic acid can be compared with other imidazole derivatives to highlight its uniqueness:
1-Methyl-1H-imidazole-2-carboxylic acid: Lacks the additional methyl group at position 4, which can influence its reactivity and biological activity.
1,4-Dimethyl-1H-imidazole-5-carboxylic acid:
2-Methyl-1H-imidazole-4-carboxylic acid: The methyl and carboxylic acid groups are at different positions, leading to distinct reactivity patterns and uses.
Properties
IUPAC Name |
1,4-dimethylimidazole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-8(2)5(7-4)6(9)10/h3H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKKBASKDJIQHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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